1,3-Dimethyl-2-nitrobenzene

Description

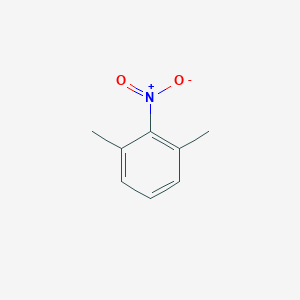

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQKJQEWGVKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025134 | |

| Record name | 1,3-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethyl-2-nitrobenzene is a clear yellow liquid. (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

437 °F at 744 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

190 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.112 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

28.4 mmHg at 100 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81-20-9 | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylnitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9386D931 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

57 to 61 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-2-nitrobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene). The document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this nitroaromatic compound. Information is presented in a structured format, including tabulated data for key chemical and physical properties, a detailed experimental protocol for its synthesis, and visualizations of its chemical structure and relevant pathways.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₈H₉NO₂.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 2. This substitution pattern is crucial in defining its chemical reactivity and physical properties.

DOT Script for Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 81-20-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Clear yellow liquid | [2] |

| Melting Point | 14-16 °C (57-61 °F) | |

| Boiling Point | 225 °C at 744 mmHg (437 °F) | |

| Density | 1.112 g/mL at 25 °C | |

| Solubility in Water | Insoluble (< 1 mg/mL at 66°F) | [3] |

| Vapor Pressure | 28.4 mmHg at 100°F | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Refractive Index | n20/D 1.521 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Below is a summary of available spectral data.

| Spectrum Type | Key Features |

| Mass Spectrum (MS) | The NIST WebBook provides a mass spectrum obtained by electron ionization.[4] |

| Infrared (IR) Spectrum | Data is available on platforms such as SpectraBase. |

| Nuclear Magnetic Resonance (NMR) | While specific, detailed spectra with full assignments are not readily available in the initial search, the presence of aromatic protons and two distinct methyl groups would be expected in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. |

Synthesis

The primary method for the synthesis of this compound is the direct nitration of m-xylene. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, this method often yields a mixture of isomers, with the 4-nitro-m-xylene being a significant byproduct. Controlling the reaction conditions is crucial to favor the formation of the 2-nitro isomer.

Experimental Protocol: Nitration of m-Xylene

This protocol is a generalized procedure based on common nitration reactions of aromatic compounds.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.

-

In a separate flask, dissolve m-xylene in an organic solvent like dichloromethane.

-

Slowly add the m-xylene solution dropwise to the nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate this compound.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Metabolism

Specific studies on the biological activity, such as cytotoxicity or interaction with signaling pathways, of this compound are limited in the readily available scientific literature. However, the metabolism and toxicology of nitroaromatic compounds, in general, have been studied.

The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group.[5] This process can occur in various tissues and is often mediated by gut microbiota. The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding aniline derivative. These intermediates, particularly the hydroxylamino species, are often reactive and can bind to macromolecules like DNA and proteins, which is a basis for the toxic and sometimes carcinogenic effects of some nitroaromatic compounds.

DOT Script for Generalized Metabolic Pathway:

Caption: Generalized metabolic pathway for nitroaromatic compounds.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Exposure may cause irritation to the skin, eyes, and mucous membranes. As with other nitroaromatic compounds, there is a potential for adverse health effects upon prolonged or high-level exposure. Therefore, handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is achievable through the nitration of m-xylene, although control of isomeric purity is a key challenge. While specific biological data for this compound is not extensive, the general understanding of nitroaromatic compound metabolism provides a framework for predicting its potential biological fate and toxicological profile. This guide serves as a foundational resource for researchers and professionals requiring detailed technical information on this compound. Further research into its specific biological activities would be beneficial for a more complete understanding of its potential applications and risks in the context of drug development and life sciences.

References

Physicochemical Characteristics of 2-Nitro-m-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-nitro-m-xylene. The information is presented to support research, drug development, and scientific understanding of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.

Core Physicochemical Properties

2-Nitro-m-xylene, also known as 1,3-dimethyl-2-nitrobenzene, is a significant intermediate in various chemical syntheses. A clear understanding of its physical and chemical properties is crucial for its effective and safe handling and application.

Table 1: Identification and Basic Properties of 2-Nitro-m-Xylene

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,6-Dimethylnitrobenzene, m-Xylene, 2-nitro- | [1][2] |

| CAS Number | 81-20-9 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Clear yellow liquid | [1][3][4] |

| Odor | Aromatic | [3] |

Table 2: Quantitative Physicochemical Data for 2-Nitro-m-Xylene

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Melting Point | 14 - 16 °C (57.2 - 60.8 °F) | N/A | N/A | [3][4][5][6][7] |

| Boiling Point | 225 - 227 °C (437 - 440.6 °F) | N/A | 744 - 760 mmHg | [1][3][5][6][7] |

| Density | 1.110 - 1.112 g/mL | 15 - 25 | N/A | [1][3][5][6][7] |

| Flash Point | 87 °C (188.6 °F) | N/A | Closed Cup | [3][5][7] |

| Water Solubility | Insoluble (< 1 mg/mL) | 19 | N/A | [1][5][6] |

| Solubility in other solvents | Miscible with ethanol | N/A | N/A | [5] |

| Refractive Index | 1.521 - 1.522 | 20 | N/A | [5][6][7] |

| Vapor Pressure | 28.4 mmHg | 37.8 | N/A | [1] |

| Vapor Density | 5.21 | N/A | N/A | [3] |

Table 3: Spectral Data References for 2-Nitro-m-Xylene

| Spectral Data Type | Reference Information |

| Infrared (IR) Spectroscopy | Spectra available from sources such as SpectraBase.[1][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR and ¹H NMR data available in chemical databases.[1] |

| Mass Spectrometry (MS) | GC-MS data available, molecular ion peak at m/z 151.[9][10] |

Experimental Protocols

The following sections outline standardized methodologies for the determination of the key physicochemical properties of 2-nitro-m-xylene. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Determination of Melting Point/Melting Range

The melting point of 2-nitro-m-xylene can be determined using the capillary method as described in OECD Guideline 102 .[9]

-

Principle: A small, dried sample of 2-nitro-m-xylene is introduced into a capillary tube. The tube is then heated in a controlled manner in a suitable apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded.

-

Apparatus: Melting point apparatus with a heating block or bath, capillary tubes, and a calibrated thermometer.

-

Procedure:

-

Ensure the 2-nitro-m-xylene sample is pure and dry.

-

Introduce the sample into a capillary tube to a height of 3-5 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of approximately 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle disappears. This range is the melting point.

-

Determination of Boiling Point

The boiling point of 2-nitro-m-xylene can be determined using the dynamic method outlined in OECD Guideline 103 .[10][11]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the dynamic method, the pressure is varied, and the corresponding boiling temperatures are measured.

-

Apparatus: A suitable glass apparatus with a heating mantle, a condenser, a pressure-measuring device, and a calibrated thermometer.

-

Procedure:

-

Place a sample of 2-nitro-m-xylene in the boiling flask with a few boiling chips.

-

Assemble the apparatus and reduce the pressure to the desired level.

-

Heat the sample until it boils and a steady reflux is observed.

-

Record the temperature and pressure.

-

Repeat the measurement at several different pressures.

-

The boiling point at standard pressure (760 mmHg) can be determined by extrapolation.

-

Determination of Density

The density of liquid 2-nitro-m-xylene can be determined using a pycnometer or an oscillating densitometer as described in OECD Guideline 109 .[12][13][14]

-

Principle: Density is the mass per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid. The oscillating densitometer measures the oscillation frequency of a U-shaped tube filled with the liquid, which is related to its density.

-

Apparatus: A calibrated pycnometer or an oscillating densitometer, a balance with a precision of ±0.1 mg, and a constant temperature bath.

-

Procedure (Pycnometer Method):

-

Clean and dry the pycnometer and determine its empty mass.

-

Fill the pycnometer with 2-nitro-m-xylene, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

Adjust the volume of the liquid to the calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Determination of Water Solubility

The water solubility of 2-nitro-m-xylene can be determined using the flask method as described in OECD Guideline 105 , suitable for substances with low solubility.[4][8]

-

Principle: A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A thermostatted shaking apparatus or magnetic stirrer, glass vessels with stoppers, and an analytical instrument for concentration measurement (e.g., GC-MS).

-

Procedure:

-

An excess amount of 2-nitro-m-xylene is added to a known volume of distilled water in a glass vessel.

-

The vessel is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).

-

The concentration of 2-nitro-m-xylene in the aqueous sample is determined using a validated analytical method.

-

Determination of Flash Point

The flash point of 2-nitro-m-xylene can be determined using a closed-cup method, such as the Pensky-Martens method described in ASTM D93 .[7]

-

Principle: The sample is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Fill the test cup with the 2-nitro-m-xylene sample to the specified level.

-

Place the lid on the cup and begin heating and stirring at the prescribed rates.

-

At regular temperature intervals, apply the test flame by opening the shutter.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Correct the observed flash point for barometric pressure.

-

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like 2-nitro-m-xylene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Standard practices are described in ASTM E1252 .[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Visualizations

Synthesis of 2-Nitro-m-Xylene

The primary industrial synthesis of 2-nitro-m-xylene involves the nitration of m-xylene using a mixed acid solution of nitric acid and sulfuric acid.

Caption: Synthesis of 2-nitro-m-xylene via nitration of m-xylene.

Potential Biodegradation Pathway

While not a signaling molecule, 2-nitro-m-xylene, as a nitroaromatic compound, can be subject to microbial degradation in the environment. A plausible initial step in its biodegradation involves the reduction of the nitro group.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. oecd.org [oecd.org]

- 5. store.astm.org [store.astm.org]

- 6. scimed.co.uk [scimed.co.uk]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-nitrobenzene via m-Xylene Nitration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-2-nitrobenzene (2-nitro-m-xylene) through the nitration of m-xylene. This document details the underlying chemical principles, experimental protocols, product distribution, and purification strategies pertinent to this reaction. The information is intended to be a valuable resource for professionals in chemical research and drug development.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a wide array of applications, including the production of pharmaceuticals, agrochemicals, and dyes. The nitration of m-xylene yields a mixture of isomers, primarily this compound and 1,3-dimethyl-4-nitrobenzene. Understanding and controlling the regioselectivity of this electrophilic aromatic substitution is crucial for maximizing the yield of the desired 2-nitro isomer, which serves as a valuable precursor in various synthetic pathways. This guide will explore the factors influencing isomer distribution and provide detailed methodologies for the synthesis and isolation of this compound.

Reaction Mechanism and Regioselectivity

The nitration of m-xylene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of m-xylene.

The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This means they direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the available positions for substitution are 2, 4, 5, and 6.

-

Position 2 and 6: These positions are ortho to both methyl groups.

-

Position 4: This position is ortho to one methyl group and para to the other.

-

Position 5: This position is meta to both methyl groups and is therefore the least activated.

Steric hindrance plays a significant role in determining the final product ratio. The positions between the two methyl groups (positions 2 and 6) are sterically hindered. Consequently, the major product is typically 1,3-dimethyl-4-nitrobenzene (4-nitro-m-xylene), where the nitro group is in the less sterically hindered position, ortho to one methyl group and para to the other. The desired product, this compound (2-nitro-m-xylene), is formed in smaller amounts.

Caption: Reaction pathway for the nitration of m-xylene.

Quantitative Data on Isomer Distribution

The ratio of this compound to 1,3-dimethyl-4-nitrobenzene is highly dependent on the reaction conditions and the nitrating agent used. The following table summarizes the isomer distribution under various reported conditions.

| Nitrating Agent / Catalyst | This compound (%) | 1,3-Dimethyl-4-nitrobenzene (%) | Reference |

| H₂SO₄ / HNO₃ | 14 | 86 | [1] |

| BF₃ | 16.9 | 83.1 | [1] |

| Zeolite-β catalyst | 13 | 87 | [1] |

| Zr(NO₃)₄ | 10 | 90 | [1] |

| Ozone / NO₂ | 9 | 78 | [1] |

Experimental Protocols

General Laboratory Procedure for the Nitration of m-Xylene

This protocol is a generalized procedure based on common laboratory practices for aromatic nitration.

Materials:

-

m-Xylene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers

-

Distillation apparatus

Procedure:

Caption: Experimental workflow for m-xylene nitration.

-

Preparation of Nitrating Mixture: In a flask, carefully and slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. The typical molar ratio of H₂SO₄ to HNO₃ is approximately 2:1.

-

Nitration Reaction: Place m-xylene in a separate round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the m-xylene with vigorous stirring, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.

-

Reaction Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30-60 minutes). Then, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.

-

Work-up:

-

Allow the ice to melt, and then transfer the mixture to a separatory funnel.

-

Separate the organic layer (top layer).

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The resulting crude product is a mixture of nitroxylene isomers. The desired this compound can be isolated by fractional vacuum distillation.[2]

Purification by Fractional Vacuum Distillation

The boiling points of the two main isomers are sufficiently different to allow for separation by fractional vacuum distillation.

| Compound | Boiling Point |

| This compound | 225 °C at 744 mmHg |

| 1,3-Dimethyl-4-nitrobenzene | 238-239 °C at 760 mmHg[3] |

A specific procedure for the purification of 2-nitro-m-xylene by vacuum distillation involves collecting a crude fraction at 105-145°C (14.6kPa) and then redistilling to collect the pure fraction at 100-110°C (13.3kPa).[2]

Alternative Separation Strategies

While fractional distillation is a common method for separation, other techniques can be employed, particularly for analytical purposes or when higher purity is required.

-

Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 or Phenyl-Hexyl) can be used to separate the isomers.[4]

-

Selective Reduction and Extraction: A mixture of hindered and unhindered nitro isomers can be treated with a reducing agent that selectively reduces the less sterically hindered isomer (4-nitro-m-xylene) to the corresponding aniline. The resulting amine can then be easily separated from the unreacted this compound by acid-base extraction.[5]

Safety Considerations

-

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Nitroaromatic compounds are toxic and should be handled with care.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of 1,3-Dimethyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene), a compound of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-validated public data for NMR and IR, predicted values from computational models are provided and should be considered as such. The mass spectrometry data is derived from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | t | 1H | H-5 |

| 7.18 | d | 2H | H-4, H-6 |

| 2.33 | s | 6H | 2 x CH₃ |

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 149.5 | C-2 (C-NO₂) |

| 132.8 | C-1, C-3 (C-CH₃) |

| 132.2 | C-5 |

| 127.9 | C-4, C-6 |

| 17.0 | 2 x CH₃ |

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600, 1470 | Strong, Medium | Aromatic C=C Bending |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 850-750 | Strong | C-H Out-of-plane Bending |

Note: This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (Electron Ionization) Data

Source: NIST Mass Spectrometry Data Center[1][2][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 85 | [M-OH]⁺ |

| 105 | 70 | [M-NO₂]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 45 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz, with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to several thousand scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat this compound is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small drop of the liquid sample is placed directly onto the ATR crystal.[5][6] The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is set to 70 eV.[7][8][9] The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-500 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how data from each technique contributes to the final structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]

- 2. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]

- 3. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]

- 4. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical and Chemical Properties of 2,6-Dimethyl-1-nitrobenzene (CAS 81-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethyl-1-nitrobenzene, identified by the CAS number 81-20-9. This compound, also known as 2-Nitro-m-xylene, is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and explores its metabolic and toxicological pathways.

Chemical Identity

| Identifier | Value |

| CAS Number | 81-20-9[3][4][5] |

| IUPAC Name | 1,3-dimethyl-2-nitrobenzene[3][6][7][8] |

| Synonyms | 2,6-Dimethylnitrobenzene, 2-Nitro-m-xylene[1][2][3][4][6][7][8] |

| Molecular Formula | C₈H₉NO₂[3][4][5][8] |

| Molecular Weight | 151.16 g/mol [5][8] |

| InChI Key | HDFQKJQEWGVKCQ-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(C(=CC=C1)C)--INVALID-LINK--[O-][3] |

Physical Properties

The physical properties of 2,6-Dimethyl-1-nitrobenzene are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Melting Point | 14-16 °C | [4][9] |

| Boiling Point | 225 °C at 744 mmHg | [4][9] |

| Density | 1.112 g/mL at 25 °C | [4][9] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform. | [2][3] |

| Vapor Pressure | 28.4 mmHg at 100 °F | [6][8] |

| Refractive Index | n20/D 1.521 | [4][9] |

Chemical Properties

| Property | Description | Reference |

| Stability | Stable under normal conditions. | [9] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. | [1][2] |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). | [1][2] |

Experimental Protocols

Synthesis of 2,6-Dimethyl-1-nitrobenzene via Nitration of m-Xylene

This protocol describes a general laboratory-scale synthesis of 2,6-Dimethyl-1-nitrobenzene.

Materials:

-

m-Xylene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Separatory Funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mmol of m-xylene to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (in a molar ratio of approximately 2:1) to the m-xylene with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain 2,6-Dimethyl-1-nitrobenzene.

Determination of Melting Point

This protocol outlines the determination of the melting point using a capillary melting point apparatus.

Materials:

-

Purified 2,6-Dimethyl-1-nitrobenzene (solidified)

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of 2,6-Dimethyl-1-nitrobenzene is solidified by cooling it below its melting point (14-16 °C).

-

Introduce a small amount of the solidified sample into a capillary tube, ensuring the sample is tightly packed at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 2-3 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Determination of Boiling Point

This protocol describes the determination of the boiling point using a simple distillation setup.

Materials:

-

Purified 2,6-Dimethyl-1-nitrobenzene

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of 2,6-Dimethyl-1-nitrobenzene and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor.

-

Heat the flask gently with a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Metabolic and Toxicological Pathways

While specific signaling pathways for 2,6-Dimethyl-1-nitrobenzene are not extensively documented, its metabolism and toxicity can be inferred from studies on related nitrotoluene compounds.

Biodegradation Pathway

Microorganisms in soil and water can degrade nitrotoluenes. A common pathway involves the initial oxidation of the aromatic ring, leading to the formation of catechols, which are then further metabolized.

Caption: Proposed aerobic biodegradation pathway of a dimethyl-nitrobenzene isomer.

Toxicological Pathway

The toxicity of nitrotoluenes is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage, including methemoglobinemia and genotoxicity.

Caption: Proposed toxicological mechanism of nitrotoluenes leading to cellular damage.

Conclusion

This technical guide provides essential information on the physical and chemical properties of 2,6-Dimethyl-1-nitrobenzene (CAS 81-20-9). The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound. The included visualizations of metabolic and toxicological pathways, based on related compounds, offer insights into its potential biological interactions. Further research is warranted to elucidate the specific biological pathways and mechanisms of action of this particular isomer.

References

- 1. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 8. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethyl-1-nitrobenzene CAS#: 81-20-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Health and Safety Hazards of 1,3-Dimethyl-2-nitrobenzene Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is an aromatic nitro compound with applications in chemical synthesis. This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with exposure to this compound. The document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who may handle this compound or structurally related compounds. This guide summarizes the available toxicological data, outlines detailed experimental protocols for hazard assessment, and visualizes key metabolic and signaling pathways implicated in its toxicity. A thorough understanding of these hazards is crucial for implementing appropriate safety measures and mitigating risks in a laboratory and industrial setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for assessing its environmental fate, potential for absorption, and appropriate handling procedures.

| Property | Value | Reference |

| CAS Number | 81-20-9 | - |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | - |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | 14-16 °C (57-61 °F) | [2] |

| Boiling Point | 225 °C at 744 mmHg | [2] |

| Density | 1.112 g/mL at 25 °C | [2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 28.4 mmHg at 100°F | [3] |

Toxicological Data

The toxicological profile of this compound is not extensively characterized in the scientific literature. Much of the understanding of its potential hazards is derived from data on analogous nitroaromatic compounds. The available quantitative data for this compound and its close isomers are summarized below.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1,600 mg/kg | [4] |

| LD₅₀ | Mouse | Intravenous | 45 mg/kg | [5][6] |

| Acute Dermal Toxicity | - | Dermal | Harmful in contact with skin (Category 4) | [7] |

| Skin Irritation | Rabbit | Dermal | No skin irritation (OECD 404) | [4] |

LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of the tested animal population.

Genotoxicity and Mutagenicity

Direct mutagenicity data for this compound is limited. However, studies on mono-nitrobenzene derivatives suggest that ortho-isomers can exhibit mutagenicity in the Salmonella typhimurium (Ames) test, particularly in the presence of a metabolic activation system (S9 mix) and norharman.[8] The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.[9]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, it is classified as having limited evidence of a carcinogenic effect.[6] The International Agency for Research on Cancer (IARC) has not classified this compound. For comparison, the related compound 2-nitrotoluene has shown clear evidence of carcinogenic activity in male and female rats and mice.[10]

Human Health Effects

There is a lack of specific studies on the human health effects of this compound exposure. Based on data from analogous nitroaromatic compounds, exposure may lead to irritation of the skin, eyes, and mucous membranes.[3] Systemic effects characteristic of nitroaromatic compounds include methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory distress and cardiovascular effects.[11]

Mechanisms of Toxicity

The toxicity of this compound and related nitroaromatic compounds is primarily driven by their metabolism. The nitro group can undergo reduction to form highly reactive intermediates, leading to cellular damage through various mechanisms.

Metabolic Activation

The reduction of the nitro group is a critical step in the activation of nitroaromatic compounds to toxic metabolites. This process is catalyzed by nitroreductases, which are present in both mammalian tissues and gut microflora.[12][13] The reduction proceeds through nitroso and hydroxylamine intermediates, which are electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity.[4][12]

Oxidative Stress

The metabolism of nitroaromatic compounds can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[14] This occurs through redox cycling, where the nitro anion radical intermediate reacts with molecular oxygen to produce superoxide radicals.[14] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate stress-responsive signaling pathways.

Key Signaling Pathways

Exposure to toxic chemicals like this compound can perturb cellular signaling pathways, leading to adverse outcomes.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[3] Oxidative stress and cellular damage induced by chemical exposure can activate the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15]

-

p53 Signaling: The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16] Genotoxic stress caused by reactive metabolites can lead to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired.[17]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of chemical toxicity. The following sections provide overviews of key experimental methodologies based on OECD guidelines.

General Experimental Workflow for Hazard Assessment

A tiered approach is typically employed for the toxicological evaluation of a chemical.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[18]

Methodology:

-

Strains: A set of bacterial strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[19]

-

Exposure: The test substance, at various concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.[19]

-

Plating: The mixture is plated on minimal agar plates lacking the specific amino acid required by the bacterial strain.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.[6][8]

Methodology:

-

Animal Model: Typically, mice or rats are used.[20]

-

Dose Selection: A preliminary dose-ranging study is often conducted to determine the maximum tolerated dose (MTD). At least three dose levels, a negative control, and a positive control are used in the main study.[20]

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.[6]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[8]

-

Slide Preparation and Staining: Smears are prepared from the collected cells and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[20]

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

Objective: To provide information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[7][10] This study helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[21]

Methodology:

-

Animal Model: Rats are the preferred species.[7]

-

Groups: At least three dose groups and a control group are used, with a minimum of 5 males and 5 females per group.[21]

-

Administration: The test substance is administered orally (gavage, in feed, or in drinking water) daily for 28 days.[10]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy. Organs are weighed, and tissues from all animals in the control and high-dose groups are examined histopathologically. Tissues from the lower dose groups are examined if treatment-related effects are observed in the high-dose group.[21]

-

NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Safety Precautions and Handling

Given the potential hazards of this compound, strict safety protocols must be followed.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[22] Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[22]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[22]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

While the toxicological database for this compound is not exhaustive, the available data and information from structurally related nitroaromatic compounds indicate a potential for significant health hazards. The primary concerns are acute toxicity, skin irritation, and potential genotoxicity and carcinogenicity, driven by metabolic activation of the nitro group. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is paramount for ensuring the safety of all personnel handling this chemical. Adherence to the detailed experimental protocols outlined in this guide will enable a more comprehensive characterization of its hazards and a robust risk assessment. Continuous vigilance and adherence to stringent safety protocols are essential when working with this compound and other nitroaromatic compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. gov.uk [gov.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new approach to identifying genotoxic carcinogens: p53 induction as an indicator of genotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. inotiv.com [inotiv.com]

- 21. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 22. [PDF] Reduction of polynitroaromatic compounds: the bacterial nitroreductases. | Semantic Scholar [semanticscholar.org]

Toxicological Profile of Dimethylnitrobenzene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylnitrobenzene (DMNB), also known as nitroxylene, encompasses six structural isomers with varying toxicological profiles. This guide provides a comprehensive overview of the current toxicological data available for 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylnitrobenzene. The primary toxicological effect associated with this class of compounds is hematotoxicity, specifically methemoglobinemia. Genotoxicity is also a concern, with some isomers testing positive in mutagenicity assays. However, significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive/developmental effects for most isomers. This document summarizes available quantitative data, outlines common experimental protocols for toxicological assessment, and visualizes key concepts to aid in research and development.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for the six isomers of dimethylnitrobenzene. It is important to note that data is not available for all endpoints for every isomer, highlighting the need for further research.

Table 1: Acute Toxicity Data for Dimethylnitrobenzene Isomers

| Isomer | CAS RN | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat) | Intravenous LD50 (mouse, mg/kg) |

| 2,3-DMNB | 83-41-0 | 2110[1] | Data not available | Data not available | Data not available |

| 2,4-DMNB | 89-87-2 | Similar to 3,4-DMNB | Data not available | Data not available | Data not available |

| 2,5-DMNB | 89-58-7 | 2440[2] | Data not available | Data not available | Data not available |

| 2,6-DMNB | 81-20-9 | Data not available | Data not available | Data not available | 45[3] |

| 3,4-DMNB | 99-51-4 | 2636[4] | > 5695[4] | Data not available | Data not available |

| 3,5-DMNB | 99-12-7 | Data not available | Data not available | Data not available | Data not available |

Table 2: Genotoxicity and Irritation Data for Dimethylnitrobenzene Isomers

| Isomer | Ames Test | In Vivo Genotoxicity | Skin/Eye Irritation |

| 2,3-DMNB | Data not available | Data not available | Mild eye irritation noted. |

| 2,4-DMNB | Positive (with metabolic activation)[4] | Data available[4] | Not irritating to rabbit skin or eyes[4] |

| 2,5-DMNB | Mutation data reported | Data not available | Irritant |

| 2,6-DMNB | Data not available | Data not available | Irritant to skin, eyes, and mucous membranes[5] |

| 3,4-DMNB | Positive (with metabolic activation)[4] | No data available[4] | Not irritating to rabbit skin or eyes[4] |

| 3,5-DMNB | Data not available | Data not available | Data not available |

General Toxicological Characteristics of Nitroaromatic Compounds:

-

Hematotoxicity: A primary effect is the induction of methemoglobinemia, leading to cyanosis, anemia, reticulocytosis, and spleen congestion[4].

-

Structure-Activity Relationship: The toxicity of nitroaromatic compounds is influenced by the number and position of the nitro groups[4].

Metabolism and Toxicokinetics

The metabolism of dimethylnitrobenzene isomers is expected to follow the general pathways of other nitroaromatic compounds. These pathways are crucial in understanding the manifestation of their toxic effects.

Primary Metabolic Pathways:

-

Nitroreduction: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This reduction can be carried out by gut microflora as well as hepatic and erythrocyte enzymes[6]. The hydroxylamino intermediate is believed to be a key metabolite responsible for methemoglobin formation.

-

Ring and Methyl Group Oxidation: The aromatic ring and the methyl groups can undergo hydroxylation, followed by conjugation with glucuronic acid or sulfate to facilitate excretion[6]. For nitroxylenes, oxidation of one or both methyl groups is a likely metabolic route.

The interplay between these pathways can vary between isomers, influencing their toxicokinetics and overall toxicity.

Figure 1. Generalized metabolic pathways of dimethylnitrobenzene isomers.

Mechanisms of Toxicity

The toxicity of dimethylnitrobenzene isomers is primarily linked to the metabolic activation of the nitro group.

Methemoglobin Formation: The hydroxylamino metabolite is a potent oxidizing agent that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.

Figure 2. Signaling pathway for methemoglobin formation by DMNB metabolites.

Genotoxicity: Some dimethylnitrobenzene isomers have shown mutagenic potential in the Ames test, particularly with metabolic activation[4]. This suggests that their metabolites can interact with DNA, potentially leading to mutations. The ability to cause DNA damage is a significant concern for long-term health effects, including carcinogenicity.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of key testing methodologies.

Acute Toxicity Testing

-

OECD 401 (Acute Oral Toxicity - Rescinded): This test involved the administration of the test substance by gavage to groups of rodents at various dose levels to determine the median lethal dose (LD50).

-

OECD 402 (Acute Dermal Toxicity): The test substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours. Observations for signs of toxicity and mortality are made for at least 14 days.

-

OECD 403 (Acute Inhalation Toxicity): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Animals are then observed for at least 14 days.

Figure 3. General workflow for acute toxicity testing.

Genotoxicity Testing

-

OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic processing.

-

OECD 474 (Mammalian Erythrocyte Micronucleus Test): This in vivo assay assesses chromosomal damage. Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated cells indicates that the substance is clastogenic (causes chromosomal breaks) or aneugenic (interferes with chromosome segregation).

Figure 4. Workflow for common genotoxicity assays.

Data Gaps and Future Directions

The current body of literature on the toxicology of dimethylnitrobenzene isomers has significant gaps. To perform comprehensive risk assessments and to inform drug development processes where these compounds may be present as impurities or metabolites, further research is warranted in the following areas:

-

Comprehensive Acute Toxicity Testing: Determination of dermal and inhalation toxicity for all isomers is needed.

-

Repeated Dose Toxicity Studies: Studies to establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are critical for risk assessment.

-